molecular formula C13H14N2O2 B12768475 N-Methylcyclazodone CAS No. 14461-92-8

N-Methylcyclazodone

Cat. No.: B12768475
CAS No.: 14461-92-8
M. Wt: 230.26 g/mol
InChI Key: FFWGGFGJVZVGOW-UHFFFAOYSA-N
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Description

N-Methylcyclazodone is a centrally acting stimulant drug that belongs to the class of oxazolidinones. It is structurally related to cyclazodone and was developed as a potential nootropic and stimulant. The compound has gained attention for its potential cognitive-enhancing and stimulant effects, although it is not approved for medical use and is primarily available for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcyclazodone involves several steps. One common method starts with the reaction of α-chlorophenylacetyl chloride with 1-cyclopropylurea to form an intermediate amide. This intermediate is then treated with sodium ethoxide to form the oxazolidinone ring, resulting in the formation of cyclazodone. The methylation of cyclazodone at the nitrogen atom produces this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis process described above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

N-Methylcyclazodone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound.

Scientific Research Applications

N-Methylcyclazodone has several scientific research applications, including:

    Chemistry: It is used as a research chemical to study its chemical properties and reactions.

    Biology: Researchers investigate its effects on biological systems, particularly its stimulant and cognitive-enhancing properties.

    Medicine: Although not approved for medical use, it is studied for its potential therapeutic effects on conditions like attention deficit hyperactivity disorder (ADHD) and cognitive fatigue.

    Industry: The compound is explored for its potential use in developing new nootropic and stimulant drugs

Mechanism of Action

The exact mechanism of action of N-Methylcyclazodone is not fully understood. it is believed to increase the availability of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain by blocking their reuptake. This leads to increased energy, improved mood, and decreased anxiety. The compound’s stimulant effects are thought to be mediated through its action on the central nervous system .

Comparison with Similar Compounds

N-Methylcyclazodone is similar to other stimulant compounds such as:

    Cyclazodone: Structurally related and shares similar stimulant properties.

    Pemoline: An older stimulant drug with a similar mechanism of action but higher toxicity.

    4-Methylaminorex: Another stimulant with similar effects but different chemical structure.

Uniqueness

This compound is unique in its balance of stimulant and cognitive-enhancing effects with relatively lower toxicity compared to some other stimulants. Its longer duration of action and potential nootropic benefits make it a compound of interest for further research .

Properties

CAS No.

14461-92-8

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one

InChI

InChI=1S/C13H14N2O2/c1-15(10-7-8-10)13-14-12(16)11(17-13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3

InChI Key

FFWGGFGJVZVGOW-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3

Origin of Product

United States

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